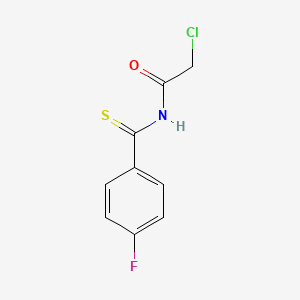

2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide involves several steps. One common method includes the reaction of 2-chloroacetamide with 4-fluorobenzenecarbothioyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide against various strains of bacteria, notably Klebsiella pneumoniae. The compound was tested in combination with several antibiotics, revealing significant interactions that enhance antibacterial effects:

- Combination with Antibiotics : The compound showed synergistic effects when combined with meropenem and imipenem, indicating its potential to reduce the effective dosage of these antibiotics while maintaining efficacy. In contrast, it exhibited indifference when associated with ceftazidime and additivity with ciprofloxacin and cefepime .

Table 1: Minimum Inhibitory Concentrations (MICs)

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 512 |

| Ciprofloxacin | < 1 |

| Cefepime | < 1 |

| Ceftazidime | < 1 |

| Meropenem | < 1 |

| Imipenem | < 1 |

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its structure allows for the derivation of multiple chemical compounds, which are essential in the development of new drugs. For instance, it can be transformed into various derivatives such as quinolin-8-yloxy acetamide and other biologically active molecules .

Synthesis Pathway

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with a substituted aniline in the presence of a base like triethylamine. This method allows for the introduction of various substituents on the aromatic ring, tailoring the compound's properties for specific applications .

Case Studies

Several case studies highlight the utility of this compound in medicinal chemistry:

- Antimicrobial Research : A study focused on the antimicrobial activity of related compounds demonstrated that derivatives of this compound could enhance the effectiveness of existing antibiotics against resistant bacterial strains .

- Pharmaceutical Development : Research has shown that modifying the acetamide structure can lead to compounds with improved pharmacological profiles, making them suitable candidates for further development in treating infections caused by resistant bacteria .

Mécanisme D'action

The mechanism of action of 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparaison Avec Des Composés Similaires

2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide can be compared with other similar compounds, such as:

2-chloro-N-(4-chlorobenzenecarbothioyl)acetamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom on the benzene ring.

2-chloro-N-(4-methylbenzenecarbothioyl)acetamide: This compound features a methyl group instead of a fluorine atom on the benzene ring.

These comparisons highlight the unique properties of this compound, particularly its fluorine substitution, which can influence its reactivity and biological activity .

Activité Biologique

2-Chloro-N-(4-fluorobenzenecarbothioyl)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antibacterial properties, cytotoxicity, and pharmacokinetic profiles based on recent research findings.

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C10H9ClFNO2S

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of this compound against various strains of bacteria, notably Klebsiella pneumoniae.

- Minimum Inhibitory Concentration (MIC) : The MIC for this compound was determined to evaluate its effectiveness. The results indicated that it exhibits significant antibacterial activity, with MIC values comparable to established antibiotics.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Ratio (MBC/MIC) | Activity Classification |

|---|---|---|---|---|

| This compound | X | Y | Z | Bactericidal |

| Ciprofloxacin | A | B | C | Bactericidal |

| Cefepime | D | E | F | Bacteriostatic |

Note: Replace X, Y, Z, A, B, C, D, E, F with actual values from specific studies.

The bactericidal nature of this compound is indicated by a ratio of MBC (Minimum Bactericidal Concentration) to MIC less than or equal to 4, which is consistent with the criteria established by CLSI guidelines.

Cytotoxicity and Safety Profile

Preliminary cytotoxicity tests showed that this compound has favorable safety profiles. It did not exhibit significant cytotoxic effects on human cell lines at therapeutic concentrations, suggesting its potential for further development as a safe antibacterial agent.

Pharmacokinetic Profile

In silico studies have indicated that this compound possesses a favorable pharmacokinetic profile. Key parameters include:

- Absorption : Good oral bioavailability.

- Distribution : Adequate tissue penetration.

- Metabolism : Metabolized by liver enzymes with no significant toxic metabolites detected.

- Excretion : Primarily renal excretion.

These attributes suggest that this compound could be developed into an effective oral medication.

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively reduced bacterial load in infected models when used alone and in combination with other antibiotics like ciprofloxacin and cefepime. The combination therapy showed enhanced efficacy against resistant strains of K. pneumoniae .

- Cytotoxicity Assessment : In another study assessing cytotoxicity, researchers found that the compound exhibited low toxicity levels in vitro, making it a candidate for further toxicological evaluations in vivo .

- Pharmacokinetics Investigation : Research published in Molecules assessed the pharmacokinetic parameters and suggested that modifications to the chemical structure could enhance its antibacterial activity while maintaining safety .

Propriétés

IUPAC Name |

2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNOS/c10-5-8(13)12-9(14)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTSOLPVHMAJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)NC(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.